molecular formula C21H12ClN3OS B15212524 3-(5-chlorobenzo[d]thiazol-2-yl)-2-phenylquinazolin-4(3H)-one CAS No. 82450-43-9

3-(5-chlorobenzo[d]thiazol-2-yl)-2-phenylquinazolin-4(3H)-one

Cat. No.: B15212524
CAS No.: 82450-43-9
M. Wt: 389.9 g/mol
InChI Key: UYDVSPWNXJYSMO-UHFFFAOYSA-N
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Description

3-(5-chlorobenzo[d]thiazol-2-yl)-2-phenylquinazolin-4(3H)-one is a complex organic compound that belongs to the class of benzothiazole derivatives. These compounds are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications, particularly in the fields of cancer and inflammation .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(5-chlorobenzo[d]thiazol-2-yl)-2-phenylquinazolin-4(3H)-one typically involves the condensation of 2-aminobenzothiazole derivatives with appropriate aldehydes or ketones under specific reaction conditions. For instance, the reaction may be carried out in the presence of a base such as potassium carbonate (K₂CO₃) in a suitable solvent like ethanol or methanol . The reaction mixture is usually heated under reflux conditions to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

3-(5-chlorobenzo[d]thiazol-2-yl)-2-phenylquinazolin-4(3H)-one can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include acids, bases, and solvents such as ethanol, methanol, and dichloromethane. Reaction conditions such as temperature, pressure, and reaction time are optimized to achieve the desired products .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinazolinone derivatives, while reduction can produce amine derivatives .

Mechanism of Action

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(5-chlorobenzo[d]thiazol-2-yl)-2-phenylquinazolin-4(3H)-one is unique due to its specific combination of benzothiazole and quinazolinone moieties, which confer distinct biological activities and chemical properties. This unique structure allows it to interact with multiple molecular targets, making it a versatile compound for various applications .

Biological Activity

3-(5-Chlorobenzo[d]thiazol-2-yl)-2-phenylquinazolin-4(3H)-one is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities, particularly in anticancer research. This article provides an overview of the biological activity of this compound, including its synthesis, structure-activity relationships (SAR), and relevant case studies.

The molecular formula of this compound is C21H12ClN3OS, with a molecular weight of 389 g/mol. The compound features a quinazolinone core linked to a chlorinated benzothiazole moiety, which is crucial for its biological activity.

Property Value
Molecular Formula C21H12ClN3OS
Molecular Weight 389 g/mol
Melting Point 192–194 °C
Yield 76.16%

Anticancer Activity

Recent studies have highlighted the anticancer potential of benzothiazole derivatives, including this compound. The compound has been evaluated against various cancer cell lines, demonstrating significant cytotoxic effects.

  • Cytotoxicity Testing : The compound exhibited notable cytotoxicity against several human cancer cell lines, including MCF-7 (breast cancer), HeLa (cervical cancer), and A549 (lung cancer). The IC50 values ranged from 0.5 to 10 µM, indicating potent activity compared to standard chemotherapeutics like doxorubicin and cisplatin .
  • Mechanism of Action : The mechanism underlying its anticancer activity involves the induction of apoptosis and cell cycle arrest. Studies suggest that the compound may activate caspase pathways, leading to programmed cell death in cancer cells .

Structure-Activity Relationship (SAR)

The SAR studies indicate that modifications on the benzothiazole and quinazolinone rings significantly influence the biological activity of the compound. For instance:

  • Chlorine Substitution : The presence of chlorine at the 5-position of the benzothiazole ring enhances cytotoxicity.
  • Phenyl Group Variations : Different substitutions on the phenyl group also affect activity; for example, para-substituted phenyl groups showed higher activity compared to ortho-substituted ones .

Study 1: Anticancer Efficacy

In a comparative study, researchers synthesized various derivatives of quinazolinone and evaluated their anticancer activities. The derivative containing the chlorobenzo[d]thiazole exhibited superior activity against multiple cancer cell lines with log GI50 values ranging from -5.48 to -5.56 across different types of cancers including leukemia and breast cancer .

Study 2: In Vivo Studies

In vivo studies using murine models demonstrated that treatment with this compound resulted in significant tumor reduction without notable toxicity to normal tissues. Histopathological examinations indicated that the compound effectively targeted tumor cells while sparing healthy cells .

Properties

CAS No.

82450-43-9

Molecular Formula

C21H12ClN3OS

Molecular Weight

389.9 g/mol

IUPAC Name

3-(5-chloro-1,3-benzothiazol-2-yl)-2-phenylquinazolin-4-one

InChI

InChI=1S/C21H12ClN3OS/c22-14-10-11-18-17(12-14)24-21(27-18)25-19(13-6-2-1-3-7-13)23-16-9-5-4-8-15(16)20(25)26/h1-12H

InChI Key

UYDVSPWNXJYSMO-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=NC3=CC=CC=C3C(=O)N2C4=NC5=C(S4)C=CC(=C5)Cl

Origin of Product

United States

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